molecular formula C18H14N2S2 B3899523 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile CAS No. 5922-18-9

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile

Cat. No. B3899523
CAS RN: 5922-18-9
M. Wt: 322.5 g/mol
InChI Key: VIOSUERKJVRIRA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MTAA and has been synthesized using various methods. In

Mechanism of Action

The exact mechanism of action of MTAA is not fully understood. However, studies have shown that MTAA inhibits the activity of various enzymes involved in cell proliferation and survival. MTAA also induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTAA has been shown to have various biochemical and physiological effects. In cancer cells, MTAA induces apoptosis and inhibits cell proliferation. MTAA also inhibits the activity of various enzymes involved in cell survival, leading to cell death. In addition, MTAA has been shown to have antimicrobial effects, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTAA in lab experiments is its potential as an anticancer and antimicrobial agent. However, one of the limitations is the lack of understanding of its exact mechanism of action. In addition, the synthesis of MTAA can be complex and time-consuming.

Future Directions

There are various future directions for the study of MTAA. One of the main areas of research is the development of more efficient and cost-effective synthesis methods. In addition, more studies are needed to fully understand the mechanism of action of MTAA and its potential as an anticancer and antimicrobial agent. Further studies are also needed to determine the toxicity and safety of MTAA for potential clinical use.
In conclusion, MTAA is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of MTAA has been achieved using various methods, and it has been studied for its potential as an anticancer and antimicrobial agent. Further studies are needed to fully understand its mechanism of action, toxicity, and safety for potential clinical use.

Scientific Research Applications

MTAA has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as an anticancer agent. Studies have shown that MTAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MTAA has also been studied for its potential as an antimicrobial agent, with promising results against various bacteria and fungi.

properties

IUPAC Name

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-12-3-6-14(7-4-12)17-11-21-18(20-17)15(10-19)9-16-8-5-13(2)22-16/h3-9,11H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSUERKJVRIRA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(S3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417227
Record name ZINC04894021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5922-18-9
Record name ZINC04894021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Reactant of Route 2
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Reactant of Route 4
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Reactant of Route 5
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Reactant of Route 6
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile

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